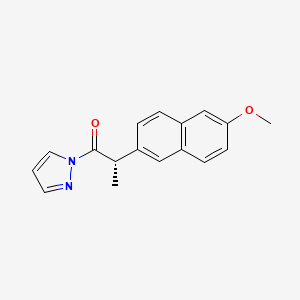
(2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one is a synthetic organic molecule that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of both naphthalene and pyrazole moieties in the structure suggests potential biological activity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Naphthalene Derivative: Starting with a naphthalene precursor, such as 6-methoxynaphthalene, undergoes functionalization to introduce the desired substituents.
Pyrazole Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the pyrazole moiety under suitable conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to streamline the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Potential use as a drug candidate due to its structural features.
Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for anti-inflammatory, anti-cancer, or antimicrobial properties.
Diagnostics: Utilized in imaging studies due to its fluorescent properties.
Industry
Materials Science: Incorporated into polymers or materials with specific electronic properties.
Agriculture: Used in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The naphthalene and pyrazole moieties could facilitate binding to these targets, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)ethan-1-one: Similar structure but with a shorter carbon chain.
(2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-imidazol-1-yl)propan-1-one: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
Structural Features: The combination of naphthalene and pyrazole rings in (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one provides unique electronic and steric properties.
Biological Activity: The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.
Propriétés
Numéro CAS |
917761-70-7 |
|---|---|
Formule moléculaire |
C17H16N2O2 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
(2S)-2-(6-methoxynaphthalen-2-yl)-1-pyrazol-1-ylpropan-1-one |
InChI |
InChI=1S/C17H16N2O2/c1-12(17(20)19-9-3-8-18-19)13-4-5-15-11-16(21-2)7-6-14(15)10-13/h3-12H,1-2H3/t12-/m0/s1 |
Clé InChI |
VNBABSUYAAINGP-LBPRGKRZSA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N3C=CC=N3 |
SMILES canonique |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
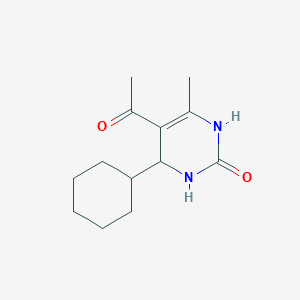
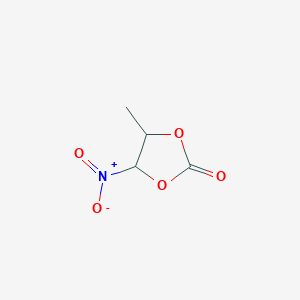
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
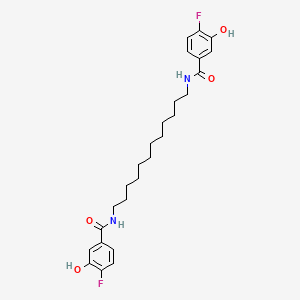

methanide](/img/structure/B14208663.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester](/img/structure/B14208668.png)
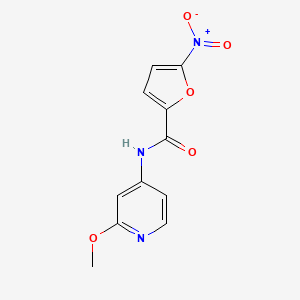
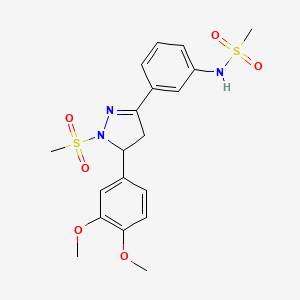
![3,5-Dichloro-2-{[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14208677.png)
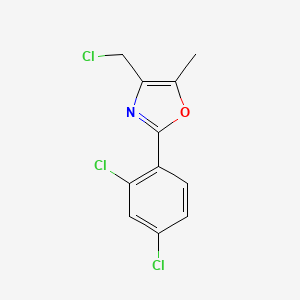
![2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol](/img/structure/B14208700.png)
